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Compound of Interest

Compound Name: 2-Methylpentane

Cat. No.: B3029641 Get Quote

2-Methylpentane, also commonly known as isohexane, is a branched-chain alkane with the

chemical formula C₆H₁₄.[1][2][3][4][5] As a structural isomer of hexane, it is a key component in

commercial hexane solvents and is prevalent in gasoline and petroleum products.[6] Beyond its

industrial use, 2-methylpentane serves as a fundamental model compound for researchers in

thermodynamics, combustion science, and computational chemistry. Understanding its

thermochemical properties—namely enthalpy and entropy—is critical for predicting chemical

reactivity, modeling energy release in combustion processes, and designing safe and efficient

chemical processes.

This guide, intended for researchers, scientists, and professionals in drug development,

provides a detailed exploration of the core thermochemical data for 2-methylpentane. It moves

beyond a simple recitation of values to explain the causality behind their experimental and

computational determination, thereby offering a self-validating framework for understanding

and applying this crucial data. We will delve into the authoritative values for its enthalpy of

formation, molar entropy, and heat capacity, detail the methodologies used to obtain them, and

illustrate the logical workflows that ensure their accuracy and reliability.

Core Thermochemical Data for 2-Methylpentane
The foundation of any thermochemical analysis rests on accurate and reliable data. The values

presented herein are sourced from the National Institute of Standards and Technology (NIST)

Chemistry WebBook, a widely recognized and authoritative database compiled from peer-
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reviewed literature.[7][8] These standard state values are typically reported at a temperature of

298.15 K (25 °C) and a pressure of 1 bar.

Table 1: Key Thermochemical Properties of 2-
Methylpentane at Standard State (298.15 K)

Property Symbol Phase Value Units
Authoritativ
e Source

Standard

Enthalpy of

Formation

ΔfH° Gas -173.2 ± 0.8 kJ/mol

Prosen and

Rossini,

1945[9][10]

Standard

Enthalpy of

Formation

ΔfH° Liquid -204.3 ± 1.0 kJ/mol

Prosen and

Rossini,

1945[10][11]

Standard

Molar

Entropy

S° Gas 383.55 ± 1.26 J/mol·K
Scott D.W.,

1974[9]

Standard

Molar

Entropy

S° Liquid 290.58 J/mol·K

Douslin and

Huffman,

1946[10][11]

Constant

Pressure

Heat

Capacity

Cₚ Gas 142.2 ± 0.2 J/mol·K
Scott D.W.,

1974[9][10]

Constant

Pressure

Heat

Capacity

Cₚ Liquid 194.19 J/mol·K

Ohnishi,

Fujihara, et

al., 1989[11]

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy during the

formation of one mole of the substance from its constituent elements in their most stable form.

For 2-methylpentane, this corresponds to the reaction:

6 C(graphite) + 7 H₂(g) → C₆H₁₄
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A negative value signifies that the formation of the molecule is an exothermic process,

releasing energy and indicating that the compound is energetically more stable than its

constituent elements. Notably, branched alkanes like 2-methylpentane are generally more

thermodynamically stable (have a more negative enthalpy of formation) than their straight-chain

isomers like n-hexane (ΔfH°(gas) = -167.2 ± 0.7 kJ/mol).

Methodologies for Data Determination: A Duality of
Experiment and Computation
The trustworthiness of thermochemical data is intrinsically linked to the rigor of the methods

used for its determination. Modern science relies on a synergistic relationship between precise

experimental measurements and sophisticated computational models to establish and validate

these values.

Experimental Determination: The Calorimetric Approach
The bedrock of experimental thermochemistry is calorimetry—the science of measuring heat

changes in chemical reactions.

1. Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound like 2-methylpentane is most

accurately determined indirectly through combustion calorimetry.[12] It is experimentally

impractical to directly measure the formation from graphite and hydrogen gas. Instead, the

enthalpy of combustion (ΔcH°) is precisely measured, and the enthalpy of formation is then

calculated using Hess's Law.

Experimental Protocol: Adiabatic Bomb Calorimetry[13]

Sample Preparation: A precise mass of high-purity 2-methylpentane is placed in a crucible

inside a high-pressure stainless steel vessel, known as a "bomb."

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen

(typically to ~30 atm).

Immersion: The bomb is submerged in a known quantity of water in a well-insulated

(adiabatic) calorimeter. The initial temperature of the water is recorded with high precision
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(e.g., to 0.001 °C).

Ignition: The sample is ignited remotely via an electrical fuse. The complete combustion of 2-
methylpentane occurs rapidly: C₆H₁₄(l) + 9.5 O₂(g) → 6 CO₂(g) + 7 H₂O(l)

Temperature Measurement: The heat released by the exothermic combustion is absorbed by

the bomb and the surrounding water, causing a temperature rise. This temperature change

(ΔT) is meticulously monitored until a final, stable temperature is reached.

Calculation: The heat released (q) is calculated using the total heat capacity of the

calorimeter system (C_cal), which is determined separately using a standard substance like

benzoic acid. q = C_cal × ΔT

Hess's Law Application: The experimentally determined enthalpy of combustion is then used

with the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the

enthalpy of formation of 2-methylpentane.

Causality and Trustworthiness: This method is authoritative because the complete combustion

of hydrocarbons to CO₂ and H₂O is a well-defined, reproducible reaction. The use of a sealed,

high-pressure oxygen environment ensures complete combustion, and the adiabatic setup

minimizes heat loss to the surroundings, leading to highly accurate results.[13]
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Caption: Experimental workflow for determining enthalpy of formation via bomb calorimetry.
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2. Entropy and Heat Capacity via Adiabatic Calorimetry

Standard molar entropy (S°) and heat capacity (Cₚ) are determined by measuring the heat

required to raise the temperature of a substance. Low-temperature adiabatic calorimetry is the

gold standard. A sample is cooled to near absolute zero (0 K), and then small, precise amounts

of heat are added electrically. The resulting temperature increase is measured at each step,

allowing for the calculation of heat capacity as a function of temperature (Cₚ(T)). The standard

entropy at 298.15 K is then calculated by integrating Cₚ(T)/T from 0 K to 298.15 K, accounting

for the enthalpies of any phase transitions.[10]

Computational Determination: The Theoretical Approach
Alongside experimental work, computational chemistry provides a powerful, independent

means of calculating thermochemical data.[14][15] These methods are particularly valuable for

studying unstable or hazardous compounds and for validating experimental results.

Computational Protocol: Statistical Thermodynamics

Geometry Optimization: The process begins by finding the most stable 3D arrangement of

atoms in the 2-methylpentane molecule. This is done by using quantum mechanical models

(like Density Functional Theory, DFT, or ab initio methods) to find the geometry with the

minimum electronic energy.[16]

Vibrational Frequency Calculation: Once the optimized geometry is found, the same

theoretical model is used to calculate the molecule's vibrational frequencies. These

correspond to the energies of bond stretching, bending, and twisting.

Electronic Energy Calculation: A high-accuracy "single-point" energy calculation is performed

on the optimized geometry to get a precise value for the molecule's total electronic energy.

Statistical Thermodynamics: The calculated electronic energy, optimized geometry (for

rotational constants), and vibrational frequencies are used as inputs for statistical mechanics

equations. These equations calculate the contributions of translation, rotation, and vibration

to the overall enthalpy, entropy, and heat capacity.[16] The final thermochemical values are

derived by summing these contributions.
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Caption: Computational workflow for determining thermochemical properties.

Trustworthiness and Validation: The accuracy of computational methods depends heavily on

the level of theory and basis set used. High-level methods like Gaussian-n (e.g., G3, G4) or

composite approaches can achieve "chemical accuracy" (within ~1 kcal/mol or ~4 kJ/mol of

experimental values).[16] The strong agreement between data from these validated

computational models and results from careful calorimetry provides a powerful cross-check,

cementing the trustworthiness of the reported values.

Conclusion
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The thermochemical data for 2-methylpentane—its enthalpy of formation, standard molar

entropy, and heat capacity—are well-established through a robust combination of meticulous

experimental calorimetry and high-level computational chemistry. The values presented in this

guide, grounded in the authoritative NIST database, provide the necessary foundation for

professionals in research and development to model chemical behavior, predict reaction

outcomes, and engineer processes with confidence. The dual-pronged approach of

experimental measurement and theoretical calculation represents a self-validating system,

ensuring the high integrity and reliability of this fundamental thermochemical information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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